molecular formula C13H11N5O3 B4304810 N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B4304810
M. Wt: 285.26 g/mol
InChI Key: GQEOFKAOYJSQIW-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions One common approach is to start with the nitration of a pyrazole derivative to introduce the nitro group This is followed by the acylation of the nitrated pyrazole with an appropriate acylating agent to form the acetamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The cyanomethyl group can be hydrolyzed to a carboxylic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of a carboxylic acid from the cyanomethyl group.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyanomethyl group can act as a nucleophile in various biochemical pathways. The phenyl and pyrazole rings provide structural stability and facilitate binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide
  • N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-triazol-1-yl)acetamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of a nitro group on the pyrazole ring and a cyanomethyl group on the phenyl ring is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c14-6-5-10-1-3-11(4-2-10)16-13(19)9-17-8-12(7-15-17)18(20)21/h1-4,7-8H,5,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEOFKAOYJSQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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